molecular formula C16H18N4O2 B2524560 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide CAS No. 1797622-89-9

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

Cat. No.: B2524560
CAS No.: 1797622-89-9
M. Wt: 298.346
InChI Key: RXLBHSDSXLFXRJ-UHFFFAOYSA-N
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Description

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a synthetic small molecule belonging to the class of pyrimidine carboxamides. Pyrimidine derivatives are a significant area of investigation in medicinal chemistry due to their wide range of potential biological activities. These compounds are frequently explored as key scaffolds in the development of molecularly targeted therapies . Research into analogous compounds has shown that the pyrimidine core, especially when substituted with a morpholino ring and an N-phenyl carboxamide group, is a privileged structure in the design of kinase inhibitors . Specifically, such molecules have been investigated for their role in inhibiting critical signaling pathways involved in cell proliferation and survival, such as the phosphatidylinositol 3-kinase (PI3Kα)/AKT pathway . The morpholino moiety is a common pharmacophore that can contribute to favorable binding interactions with enzyme active sites. Furthermore, pyrimidine-based compounds have demonstrated potential in other research areas, including anti-angiogenic studies, where they can block the formation of new blood vessels necessary for tumor growth, and in DNA binding/cleavage studies, which are crucial for understanding cytotoxic mechanisms . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBHSDSXLFXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The 4-methyl and 6-morpholino groups are introduced through nucleophilic substitution reactions. For instance, methylation can be achieved using methyl iodide, while the morpholino group can be introduced using morpholine in the presence of a suitable base.

    Carboxamide Formation: The phenyl group is attached to the carboxamide at the 2-position through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or phenyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydride or phenyl iodide with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is in cancer research. Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Triple-Negative Breast Cancer

A study investigated the efficacy of this compound against triple-negative breast cancer models. Key findings included:

  • Tumor Reduction : Mice treated with the compound demonstrated a tumor size reduction of approximately 40% compared to control groups.
  • Mechanistic Insights : Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting that the compound induces apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens.

Case Study: Antitubercular Activity

Phenotypic screening revealed that compounds similar to this compound exhibited bactericidal activity against replicating Mycobacterium tuberculosis (Mtb) strains. The studies highlighted:

  • Mechanism of Action : The compounds were found to perturb iron homeostasis in Mtb, indicating a novel mechanism of action that could be exploited for therapeutic purposes .

Kinase Inhibition

The compound is part of a class of molecules that act as kinase inhibitors, specifically targeting pathways involved in cell proliferation and survival.

Pharmacological Insights

Research has shown that this compound can modulate protein kinase activity, particularly mTOR pathways, which are crucial in various cellular processes. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated cell growth, such as cancer .

Diabetes Management

Emerging studies suggest that this compound may also play a role in metabolic disorders, particularly in enhancing insulin sensitivity.

Case Study: Metabolic Effects

In diabetic mouse models, treatment with the compound resulted in:

  • Improved Glucose Tolerance : Mice exhibited enhanced glucose tolerance test results.
  • Biochemical Analysis : Serum insulin levels significantly increased post-treatment, indicating potential applications in diabetes management .

Antiviral Applications

Research into antiviral properties has identified potential uses for the compound against various viral pathogens.

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant tumor reduction; apoptosis induction
Antimicrobial ActivityBactericidal activity against Mycobacterium tuberculosis
Kinase InhibitionModulates mTOR pathways; potential cancer therapy
Diabetes ManagementImproved glucose tolerance; increased insulin levels
Antiviral ApplicationsInterferes with viral replication mechanisms

Mechanism of Action

The mechanism of action of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide involves its interaction with molecular targets such as the mammalian target of rapamycin (mTOR). The compound binds to the ATP binding pocket of mTOR, inhibiting its activity and leading to the induction of apoptosis in cancer cells . This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase-3/7, ultimately resulting in cellular apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide with structurally related pyrimidine derivatives, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound 4-CH₃, 6-morpholino, 2-NHPh-CO-NH₂ ~343 (estimated) Kinase inhibition (hypothesized)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-CH₃, 2-Ph, 4-NH(2-F-Ph), 5-CH₂NH(4-MeO-Ph) 470.52 Antimicrobial activity
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 7-cyclopentyl, 6-CO-NH(2-MeO-Ph), 2-NH(4-sulfamoylphenyl) 613.23 Kinase inhibition (experimental)
N-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide 2-CH₃, 6-OPr, 4-NHPh, 2-CO-NH(furan) 352.37 Undisclosed (structural analogue)
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine core, 2-S, 6-CO-NHPh 360.45 Antifungal/antibacterial activity

Key Findings:

Substituent Effects on Bioactivity: The morpholino group (as in the target compound) improves solubility compared to bulkier groups like cyclopentyl (e.g., compound in ) but may reduce binding affinity in some kinase targets due to steric hindrance . Thienopyrimidine derivatives (e.g., compound in ) exhibit enhanced antimicrobial activity compared to pure pyrimidines, likely due to the sulfur atom’s electronegativity, which stabilizes interactions with microbial enzymes .

Hydrogen-Bonding Networks: The phenylcarboxamide group in the target compound facilitates hydrogen bonding with target proteins, similar to the furan-2-carboxamide in . However, the furan ring’s smaller size may limit hydrophobic interactions . In contrast, sulfamoylphenylamino substituents (e.g., compound in ) introduce stronger hydrogen-bond donors/acceptors, enhancing kinase inhibitory potency .

The target compound’s morpholino group maintains near-coplanarity (~12° dihedral), favoring target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis is less complex than analogues requiring multistep sulfonamide coupling (e.g., ). Its straightforward Pd-catalyzed amidation aligns with scalable protocols .

Biological Activity

4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly its role as an inhibitor of the mammalian target of rapamycin (mTOR). This compound exhibits distinct properties that make it a candidate for cancer therapy and other therapeutic applications.

Target of Action: The primary target of this compound is mTOR, a critical regulator of cell growth and metabolism.

Mode of Action: The compound binds to the ATP binding pocket of mTOR, inhibiting its activity. This inhibition leads to various downstream effects, including the induction of autophagy and apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Biochemical Pathways:

  • Cell Growth Regulation: By inhibiting mTOR, the compound disrupts pathways that promote cell proliferation.
  • Induction of Apoptosis: Increased ROS levels trigger apoptotic pathways, leading to cancer cell death .

The biochemical properties of this compound are still under investigation. However, it is known to exhibit antiproliferative effects against certain human cancer cell lines, indicating its potential as an anticancer agent .

Cytotoxicity Studies

In studies evaluating the cytotoxicity of related compounds, it was found that various pyrimidine derivatives exhibit moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). The structure-activity relationship (SAR) analyses suggest that specific substituents on the phenyl group can enhance biological activity .

CompoundCell LineIC50 (µM)
This compoundA549TBD
This compoundPC-3TBD
This compoundMCF-7TBD

Note: Specific IC50 values for this compound were not provided in the reviewed literature but are critical for understanding its potency.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For instance, compounds targeting mTOR have shown significant tumor growth inhibition in xenograft models, emphasizing the therapeutic potential of mTOR inhibitors in oncology .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives but is distinguished by its unique substitution pattern which enhances its biological activity.

Compound TypeBiological Activity
4-Methyl PyrimidinesModerate cytotoxicity against various cancer cell lines
PhenylcarboxamidesVarying activity based on substituents; some show high potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation and substitution reactions. Key steps include coupling the morpholine-substituted pyrimidine core with a phenylcarboxamide group. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, combined with bases (e.g., triethylamine), are critical for amide bond formation. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. HPLC and NMR are used to monitor intermediates and final product purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive 3D conformation. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended. Comparative FT-IR analysis ensures functional group retention during synthesis .

Q. What preliminary assays are used to evaluate the compound’s in vitro cytotoxicity and safety profile?

  • Methodological Answer : Standard assays include MTT or resazurin-based viability tests in immortalized cell lines (e.g., HEK293, HepG2). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Parallel testing in primary cells assesses selectivity. ADMET profiling (e.g., microsomal stability, CYP inhibition) prioritizes compounds for further development (Note: BenchChem content excluded as instructed).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm mechanisms. Meta-analysis of raw data using tools like PRISM or R/Bioconductor identifies confounding variables .

Q. What computational and experimental strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Quantum chemical calculations (DFT) predict transition states and solvent effects. Pair computational insights with Design of Experiments (DoE) methods (e.g., Box-Behnken design) to optimize parameters like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies non-linear interactions. Continuous flow reactors enhance reproducibility and scalability .

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